molecular formula C36H46CaN10O16P2 B8003635 Calcium Dibutyryladenosine Cyclophosphate

Calcium Dibutyryladenosine Cyclophosphate

Cat. No. B8003635
M. Wt: 976.8 g/mol
InChI Key: RCFZVVHQICKFQW-NGVPHMJWSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium Dibutyryladenosine Cyclophosphate is a useful research compound. Its molecular formula is C36H46CaN10O16P2 and its molecular weight is 976.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Calcium Dibutyryladenosine Cyclophosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium Dibutyryladenosine Cyclophosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Improvement of Left Ventricular Pump Function in Heart Disease Patients : Calcium Dibutyryladenosine Cyclophosphate was found to significantly improve left ventricular pump function in patients with coronary heart disease accompanied by heart failure, suggesting its potential as a therapeutic agent in these conditions (Wu Ying-wei, 2005).

  • Therapeutic Effect in Coronary Heart Disease with Unstable Angina : It has been observed that combining Calcium Dibutyryladenosine Cyclophosphate with Danhong injection significantly improved the symptoms of unstable angina pectoris, ECG indications of myocardial ischemia, and cardiac function in coronary heart disease patients (Wang Ka, 2015).

  • Treatment of Heart Failure in Dilated Cardiomyopathy : The compound showed effective therapeutic results in treating heart failure in patients with dilated cardiomyopathy, indicating its safety and efficacy in such conditions (N. Pla, 2008).

  • Prevention of Intra-operative High Blood Pressure : It was effective in preventing intra-operative high blood pressure and tachycardia caused by cervical plexus block during surgeries, demonstrating its potential use in surgical settings (Sun Yuming, 2012).

  • Myocardial Protection in Coronary Artery Bypass Grafting : The administration of Calcium Dibutyryladenosine Cyclophosphate during coronary artery bypass grafting was found to protect against myocardial ischemia-reperfusion injury and improve cardiac function (Ming Li et al., 2019).

  • Safety in Injection Form : As an injectable preparation, it showed no vascular stimulation, hemolytic, or anaphylactic reactions in animal studies, suggesting its safety for clinical use (Zhou Li, 2010).

  • Quantitative Determination Using HPLC : High-performance liquid chromatography (HPLC) has been utilized for the precise and reproducible quantitative determination of Calcium Dibutyryladenosine Cyclophosphate, underlining its importance in pharmaceutical quality control (Yan Ping-chuan, 2008).

  • Combination Therapy for Chronic Heart Failure and Arrhythmia : When combined with Ginsenoside, it was effective in treating chronic heart failure complicating slow arrhythmia, without increasing adverse reactions (Dan Zhou, 2018).

properties

IUPAC Name

calcium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;;+2/p-2/t2*10-,14-,15-,18-;/m11./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFZVVHQICKFQW-NGVPHMJWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46CaN10O16P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

976.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucladesine Calcium

CAS RN

938448-87-4
Record name Bucladesine calcium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0938448874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BUCLADESINE CALCIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J3JCE9A9U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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